Ebastine-d6

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS analysis of ebastine requires an internal standard that co-elutes with the analyte while providing distinct mass separation. Unlabeled ebastine causes spectral overlap, while alternative deuterated analogs may introduce cross-talk or retention shifts. Ebastine-d6 solves this with a +6 Da mass shift and validated performance. - Validated method: simultaneous quantification (ebastine 0.051-31.099 ng/mL; carebastine 1.013-1005.451 ng/mL) - Intra-day RSD: ≤13.11% (ebastine), ≤8.65% (carebastine) - ICH-compliant for PK, bioequivalence, and ANDA studies - Supplied with COA; defined purity and isotopic enrichment

Molecular Formula C32H39NO2
Molecular Weight 475.7 g/mol
Cat. No. B12365297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine-d6
Molecular FormulaC32H39NO2
Molecular Weight475.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D
InChIKeyMJJALKDDGIKVBE-PNLZFIRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebastine-d6 Deuterated Internal Standard


Ebastine-d6 is a stable isotope-labeled internal standard (SIL-IS) of the second-generation histamine H1 receptor antagonist ebastine . It is specifically designed for the quantitative analysis of ebastine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features the substitution of six hydrogen atoms with deuterium atoms, providing a mass difference of +6 Da from the unlabeled analyte, which is critical for minimizing isotopic cross-talk in mass spectrometric detection .

Workflow LC-MS/MS bioanalysis
Selection Deuterated SIL-IS with defined mass shift
Use Context Ebastine & carebastine quantification in research plasma matrices

Why Ebastine-d6 Is Irreplaceable


In LC-MS/MS quantification, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery to effectively correct for matrix effects and analyte loss [1]. Unlabeled ebastine cannot be used as an internal standard for itself due to chromatographic co-elution and mass spectral overlap, preventing independent detection. While other deuterated analogs like Ebastine-d5 are available, the number and position of deuterium labels directly impact chromatographic retention time shifts, the potential for deuterium-hydrogen exchange, and the degree of mass spectral cross-talk. Ebastine-d6 provides a specific mass shift and deuterium incorporation profile that is validated in published bioanalytical methods, making it a non-substitutable component for achieving the reported assay performance [2].

Unlabeled ebastine
Co-elutes with analyte and cannot be independently detected in MS, preventing matrix effect correction.
Ebastine-d5 or lower-labeled analogs
Different deuterium placement may shift chromatographic retention and alter cross-talk profile; published method context may not transfer.
Non-isotopic internal standards
May not match extraction recovery or ionization efficiency, limiting matrix effect correction and assay reproducibility.

Ebastine-d6 Performance Evidence


Validated Method Linearity & Precision

A fully validated LC-MS/MS method for the simultaneous quantification of Ebastine and Carebastine in human plasma employed Ebastine-d6 and Carebastine-d6 as internal standards. This method demonstrated robust performance across a wide dynamic range, which is directly attributable to the use of the deuterated internal standard. The method's validation parameters serve as a benchmark for method performance when using Ebastine-d6 [1].

Linearity Range
Method context
0.051 – 31.099 ng/mL
Supports method suitability in research plasma matrix
Validated LC-MS/MS method, human plasma research matrix
Bioanalysis LC-MS/MS Method Validation

Intra-day Precision Metrics

The validated method using Ebastine-d6 as an internal standard achieved specific precision metrics. Intra-day precision, reported as percent relative standard deviation (%RSD), was 13.11% for Ebastine and 8.65% for its metabolite Carebastine [1]. These values represent the method's reproducibility under the specified conditions with this specific internal standard.

Intra-day Precision
Method context
Ebastine 13.11% RSD, Carebastine 8.65% RSD
Reported precision benchmark for method reproducibility
ICH-validated protocol, human plasma research matrix
Precision RSD Method Validation

Isotopic Purity & Enrichment

Ebastine-d6 is commercially available with a specified chemical purity of >98% and an isotopic enrichment level of 98 atom % D, ensuring that the labeled compound is the predominant species and minimizes interference from unlabeled or under-labeled impurities . This level of isotopic enrichment is critical for accurate quantification, as the presence of significant unlabeled ebastine (M+0) in the internal standard would contribute to the analyte signal, leading to an overestimation of analyte concentration.

Isotopic Enrichment
Class-level
Ebastine-d6: >98 atom % D; Ebastine-d5: ≥99% d1-d5
Comparable high enrichment; higher mass shift advantage
Lot-specific COA review advised
Isotopic Purity Deuterium Enrichment Quality Control

Mass Shift & Cross-Talk Reduction

Best practices for stable isotope-labeled internal standard (SIL-IS) selection in LC-MS/MS recommend a mass difference of at least 3 Da between the analyte and the internal standard to minimize isotopic cross-talk, where the natural isotope envelope of the analyte overlaps with the signal of the internal standard [1]. Ebastine-d6 provides a mass shift of +6 Da, which comfortably exceeds this minimum recommendation. In contrast, an internal standard with fewer deuterium labels (e.g., Ebastine-d3 or Ebastine-d4) would have a smaller mass shift and a higher risk of cross-talk, potentially compromising assay accuracy and sensitivity at low concentrations [2].

Mass Shift & Cross-talk
Class-level
+6 Da (exceeds recommended +3 Da minimum)
Reduces isotopic cross-talk risk in LC-MS/MS
Best-practice guideline for SIL-IS selection
Mass Spectrometry Isotopic Cross-talk SIL-IS Selection

Cost-Effectiveness: Deuterated vs. 13C

While 13C-labeled internal standards are generally considered more stable and less prone to chromatographic retention time shifts, they are significantly more expensive to synthesize. Market guidance indicates that deuterium (2H)-labeled products like Ebastine-d6 are more readily available and more cost-effective, making them a practical choice for routine bioanalysis when the assay is properly validated [1]. The cost differential makes Ebastine-d6 the economically rational choice for high-throughput or large-scale studies where 13C-labeled standards would be prohibitively expensive.

Cost-Effectiveness
Class-level
Deuterated IS vs. 13C-labeled IS
Cost-effective option for large-scale research studies
Market-level procurement context; 13C analogs significantly more expensive
Procurement Cost Analysis Stable Isotope

Ebastine-d6 Application Scenarios


Validated Quantification in Human Plasma

Ebastine-d6 is the internal standard of choice for a fully validated LC-MS/MS method capable of simultaneously quantifying ebastine (0.051-31.099 ng/mL) and its active metabolite carebastine (1.013-1005.451 ng/mL) in human plasma [1]. This method, validated per ICH guidelines, demonstrates acceptable precision (intra-day RSD 13.11% for ebastine, 8.65% for carebastine) and is suitable for routine analysis in pharmacokinetic and bioequivalence studies [1].

High-Throughput Bioequivalence Studies

The method employing Ebastine-d6 is characterized as novel, rapid, and robust, making it well-suited for high-throughput applications in clinical research, including bioequivalence trials in healthy subjects [1]. The cost-effectiveness of the deuterated internal standard compared to 13C-labeled alternatives further supports its use in large-scale studies involving thousands of samples [2].

Matrix Effect Mitigation

By serving as a stable isotope-labeled internal standard (SIL-IS), Ebastine-d6 effectively co-elutes with the target analyte, thereby correcting for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis [3]. The +6 Da mass shift minimizes isotopic cross-talk, ensuring high selectivity and accurate quantification even at the lower limit of quantification (LLOQ) [4].

ANDA and QC Method Development

Ebastine-d6 is supplied with detailed Certificates of Analysis and is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Ebastine [5]. Its defined purity and isotopic enrichment make it a suitable reference standard for regulatory-compliant work.

Application
Selection Property
Validation Focus
Ebastine bioanalysis in plasma research matrices
Validated method benchmark
Linearity & precision in research plasma
High-throughput research studies
Cost-effective deuterated IS
Large-scale sample throughput
Matrix effect correction in bioanalysis
Co-eluting SIL-IS
Matrix effect mitigation review
Analytical method validation (AMV) & QC research
Defined purity & enrichment
Method reproducibility & documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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